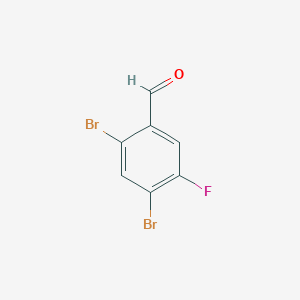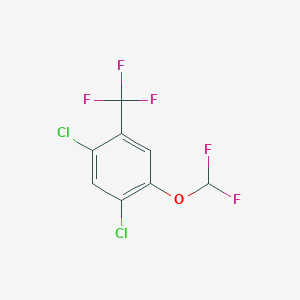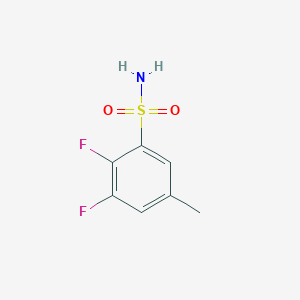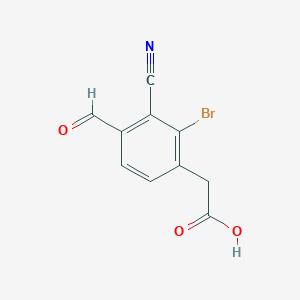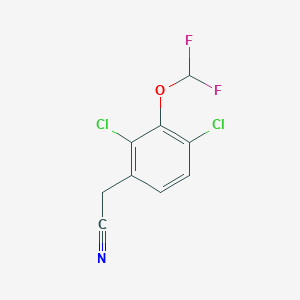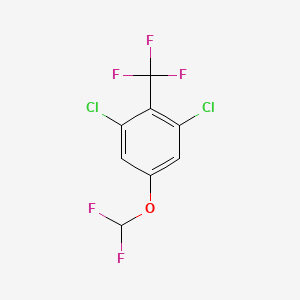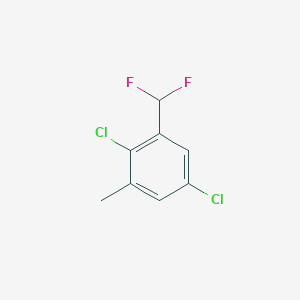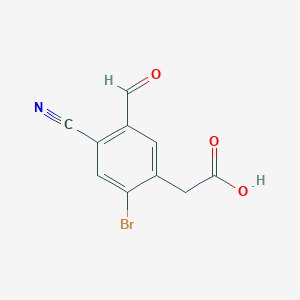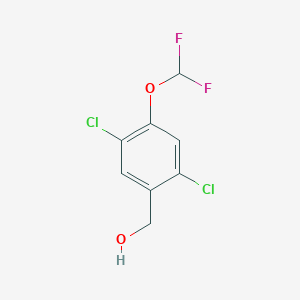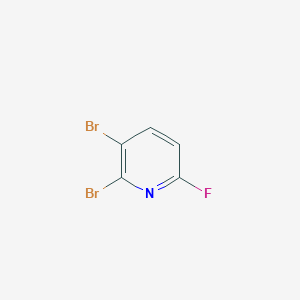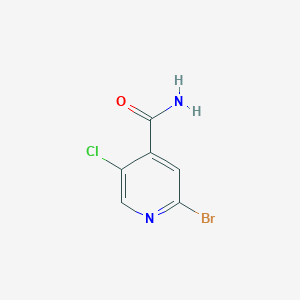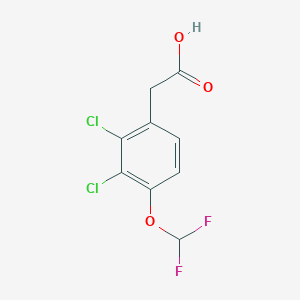
2-Bromo-5-cyano-3-(trifluoromethyl)aniline
描述
2-Bromo-5-cyano-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a bromine atom, and an amino group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-3-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-trifluoromethylacetanilide, followed by hydrolysis and cyanidation reactions to obtain the desired product This intermediate is then reacted with liquid ammonia under catalytic conditions to produce 4-amino-2-trifluoromethylbenzamide, which is dehydrated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and safety. The use of non-toxic reagents and catalysts, as well as the minimization of hazardous by-products, are key considerations. For example, avoiding the use of cuprous cyanide and reducing the presence of cyanide ions and copper ions in waste products can enhance the safety and environmental friendliness of the production process .
化学反应分析
Types of Reactions
2-Bromo-5-cyano-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the nitrile group to an amine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding oxides and amines.
科学研究应用
2-Bromo-5-cyano-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical probes and inhibitors.
作用机制
The mechanism of action of 2-Bromo-5-cyano-3-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino and nitrile groups can participate in hydrogen bonding and other interactions with biological targets .
相似化合物的比较
Similar Compounds
4-Amino-3-(trifluoromethyl)benzonitrile: Similar structure but with different positioning of the bromine atom.
3-Amino-5-bromobenzotrifluoride: Lacks the nitrile group but contains similar functional groups.
4-Bromobenzonitrile: Contains a bromine atom and a nitrile group but lacks the trifluoromethyl group.
Uniqueness
2-Bromo-5-cyano-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine and amino groups provide sites for further functionalization and interaction with biological targets.
属性
IUPAC Name |
3-amino-4-bromo-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-5(8(10,11)12)1-4(3-13)2-6(7)14/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADZRJOQXZKAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


